4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C9H7ClN2O2S2 |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI Key |
RXAPZCLVTXBWAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound with a thiadiazole ring, a chlorophenyl group, and a methylsulfonyl group. It has potential applications in antiviral and anticancer research.
Biological Activities
- Antiviral and Anticancer Research: Thiadiazole derivatives, including 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). The chlorophenyl group enhances lipophilicity and potential biological activity, while the methylsulfonyl group influences solubility and reactivity. The presence of electron-withdrawing chlorine enhances antitumor activity by increasing electron deficiency in the aromatic system, which may facilitate interactions with biological targets.
- Interaction with Biological Targets: 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole interacts with enzymes and receptors involved in cancer progression. Molecular docking studies and in vitro assays are used to determine binding affinities and biological efficacy.
Synthesis
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be synthesized using hydrazine hydrate and carbon disulfide in the presence of bases to facilitate ring closure and substitution reactions.
Structural Similarities and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole core with chlorophenyl substitution | Anticancer activity |
| 5-(methylthio)-1,3,4-thiadiazole | Methylthio group instead of methylsulfonyl | Antimicrobial properties |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Amino group addition | Enhanced cytotoxicity |
| 5-Aryl-1,3,4-thiadiazoles | Various aryl substitutions | Diverse biological activities |
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position Variations
- 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole Structure: Differs in the chlorine position (4-chlorophenyl vs. 3-chlorophenyl) and sulfonyl group (ethylsulfonyl vs. methylsulfonyl). Activity: No direct activity data reported, but positional changes in chlorine may affect target binding, as seen in other studies .
- 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5) Structure: Replaces methylsulfonyl with a sulfanyl group and introduces a second chlorine on the phenyl ring.
Thiadiazole Ring Isosteres
- 3-Chloro-5-[(4-Methylphenyl)Methanesulfonyl]-1,2,4-Thiadiazole (CAS 494763-26-7)
Functional Group Modifications
- 4-(4-Bromophenyl)-1,2,3-thiadiazole
Key Research Findings
Substituent Position Effects :
- The 3-chlorophenyl group in the target compound may optimize hydrophobic interactions in enzyme binding pockets compared to 4-chlorophenyl analogs, as suggested by docking studies on similar thiadiazoles .
- Methylsulfonyl groups enhance inhibitory activity compared to sulfanyl or oxazole derivatives, as seen in antifungal assays .
Ring Configuration :
- 1,2,3-Thiadiazoles generally exhibit higher metabolic stability than 1,2,4-isosteres due to reduced ring strain, as inferred from synthesis protocols .
Synthetic Accessibility :
- Methylsulfonyl-substituted thiadiazoles are synthesized via nucleophilic substitution or oxidation of thiol intermediates, while ethylsulfonyl derivatives require longer reaction times .
Biological Activity
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is , with a molecular weight of approximately 274.8 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, while the methylsulfonyl group may influence solubility and reactivity .
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole shows promising results against:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound's mechanism involves inducing apoptotic cell death, which is crucial for its anticancer efficacy. For instance, an in vitro study reported an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the introduction of electron-withdrawing groups like chlorine enhances the compound's antitumor activity by increasing electron deficiency in the aromatic system. This modification facilitates interactions with biological targets involved in cancer progression .
Comparative Analysis with Similar Compounds
The following table compares 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole with other structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole core with chlorophenyl substitution | Anticancer activity |
| 5-(methylthio)-1,3,4-thiadiazole | Methylthio group instead of methylsulfonyl | Antimicrobial properties |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Amino group addition | Enhanced cytotoxicity |
| 5-Aryl-1,3,4-thiadiazoles | Various aryl substitutions | Diverse biological activities |
The unique combination of substituents in 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole contributes to its enhanced lipophilicity and potential biological activity compared to other thiadiazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- In Vitro Cytotoxicity Assays : Various synthesized thiadiazoles were tested against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the thiadiazole ring significantly impacted cytotoxicity levels.
- Molecular Docking Studies : These studies assessed the interaction between 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole and key enzymes/receptors involved in tumor progression. The findings suggested strong binding affinities that correlate with observed cytotoxic effects .
Q & A
Q. What are the common synthetic routes for 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole?
The synthesis typically involves functionalization of the thiadiazole core. Key methods include:
- Cross-coupling reactions : Copper-catalyzed coupling of halogenated thiadiazoles with arylthiols or sulfonyl precursors under moderate temperatures (~70°C) to introduce substituents like 3-chlorophenyl and methylsulfonyl groups .
- Cyclization strategies : Use of Lawesson’s reagent or oxidative chlorination to form the thiadiazole ring from thiourea or thioamide precursors, followed by sulfonation .
- Microwave-assisted synthesis : Accelerates reaction times for heterocyclic systems like thiadiazoles, improving yields compared to classical heating .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., thiadiazole ring geometry and substituent orientations) .
- Spectroscopic techniques :
- NMR : H and C NMR confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm, methylsulfonyl singlet at δ 3.1 ppm) .
- IR : Sulfonyl (S=O) stretches at ~1300–1150 cm and C-Cl vibrations at ~750 cm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 289 for CHClNOS) and fragmentation patterns validate the structure .
Q. What are the typical chemical reactions of this compound?
Key reactions include:
- Substitution : Nucleophilic displacement at the thiadiazole C-4 or C-5 positions using alkyl halides or aryl boronic acids .
- Oxidation/Reduction : The methylsulfonyl group is redox-stable, but the thiadiazole ring can undergo reduction with LiAlH to form thiol derivatives .
- Heterocyclic functionalization : Formation of fused triazolothiadiazoles via condensation with hydrazine derivatives .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Antitumor potential : Inhibition of cancer cell proliferation (e.g., 60-cell line panel testing) via interaction with tubulin or DNA topoisomerases .
- Antimicrobial effects : Disruption of bacterial cell membranes, particularly against Gram-positive strains .
- Enzyme modulation : Sulfonyl groups may target sulfotransferases or kinases, though mechanistic details require validation .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorophenyl, methylsulfonyl) influence reactivity and bioactivity?
- Electronic effects : The electron-withdrawing 3-chlorophenyl group enhances electrophilic substitution on the thiadiazole ring, while the methylsulfonyl group stabilizes negative charge during nucleophilic attacks .
- Bioactivity correlations : Chlorine improves lipophilicity and membrane penetration, whereas sulfonyl groups enhance hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Comparative studies : Replacement of methylsulfonyl with trifluoromethyl (as in ’s analog) reduces antibacterial efficacy but increases metabolic stability .
Q. How can contradictions in reported biological mechanisms be resolved?
Discrepancies (e.g., antitumor vs. antiproliferative outcomes) may arise from:
- Assay variability : Use standardized protocols (e.g., NCI-60 cell line panel ) to minimize false positives.
- Structural analogs : Compare activity of 4-(3-chlorophenyl) derivatives with 4-fluorophenyl or 4-bromophenyl analogs to isolate substituent effects .
- Mechanistic profiling : Employ proteomics (e.g., affinity chromatography) to identify binding partners and validate targets .
Q. What methodological optimizations improve synthesis yield and purity?
- Catalyst screening : Test Cu(I)/Cu(II) catalysts for cross-coupling efficiency; additives like DMF improve copper solubility .
- Reactor design : Continuous flow systems enhance heat/mass transfer for scaled-up synthesis, reducing byproducts .
- Purification : Use preparative HPLC with C18 columns to separate regioisomers (common in thiadiazole synthesis) .
Q. How are advanced spectroscopic techniques used to resolve structural ambiguities?
- 2D NMR (HSQC, HMBC) : Correlate H-C couplings to confirm substituent positions (e.g., methylsulfonyl at C-5 vs. C-4) .
- X-ray absorption spectroscopy : Probe sulfur oxidation states (sulfonyl vs. sulfoxide) in crystalline samples .
- DFT calculations : Predict vibrational spectra and compare with experimental IR/Raman data to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

